molecular formula C24H20N4O2 B11344853 5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide CAS No. 898498-57-2

5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11344853
CAS No.: 898498-57-2
M. Wt: 396.4 g/mol
InChI Key: ZAGJQZCSIMLZRC-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound featuring a unique structure that combines an oxazole ring with a carboxamide group and a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

    Introduction of the Diazenyl Group: The diazenyl group is introduced via a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with another aromatic compound.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: The diazenyl group can be reduced to form the corresponding hydrazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable structure and functional groups.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The diazenyl group could play a role in binding to metal ions or other biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxamide: Lacks the diazenyl group, which may result in different chemical and biological properties.

    N-{4-[(E)-Phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide: Lacks the dimethylphenyl group, potentially affecting its stability and reactivity.

    5-Phenyl-1,2-oxazole-3-carboxamide: A simpler structure that may not exhibit the same range of reactivity or biological activity.

Uniqueness

The presence of both the dimethylphenyl and diazenyl groups in 5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide makes it unique. These groups can influence the compound’s electronic properties, reactivity, and potential interactions with biological targets, setting it apart from similar compounds.

Properties

CAS No.

898498-57-2

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-16-8-9-18(14-17(16)2)23-15-22(28-30-23)24(29)25-19-10-12-21(13-11-19)27-26-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,25,29)

InChI Key

ZAGJQZCSIMLZRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4)C

Origin of Product

United States

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